(5-Bromo-2-methoxyphenyl)methanamine
Overview
Description
(5-Bromo-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO. It is characterized by a bromine atom at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)methanamine typically involves the bromination of 2-methoxybenzylamine. The process can be summarized as follows:
Starting Material: 2-methoxybenzylamine.
Purification: The product is purified through recrystallization or chromatography techniques to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and catalysts to achieve efficient bromination.
Continuous Flow Systems: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Purification and Quality Control: Implementing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The methanamine group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Products: Primary amines resulting from the reduction of the methanamine group.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic amines.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets, affecting their function and activity. Detailed studies on the molecular pathways and targets are ongoing to elucidate the precise mechanism of action .
Comparison with Similar Compounds
(5-Bromo-2-methoxyphenol): Similar structure but with a hydroxyl group instead of a methanamine group.
(5-Bromo-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a methanamine group.
(5-Bromo-2-methoxybenzaldehyde): Features an aldehyde group instead of a methanamine group.
Uniqueness: (5-Bromo-2-methoxyphenyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
(5-Bromo-2-methoxyphenyl)methanamine is an organic compound notable for its unique structural features, including a bromine atom and a methoxy group on the phenyl ring, along with a methanamine functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN\O, with a molecular weight of approximately 216.08 g/mol. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position significantly influences its reactivity and biological interaction profiles.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methanamine group can form hydrogen bonds and electrostatic interactions, which are crucial for binding to enzymes or receptors. Research indicates that compounds with similar structures have shown potential as:
- Antimicrobial agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Antitumor agents : Showing promise in inhibiting cancer cell growth.
- Neuroactive compounds : Potentially influencing neurotransmitter systems.
Biological Activity Studies
Recent studies have explored the biological activity of this compound, revealing several key findings:
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were found to be low, indicating strong antibacterial efficacy.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, although further research is needed to elucidate its mechanisms and effectiveness in vivo.
-
Neuropharmacological Effects :
- Investigations into its effects on neurotransmitter systems have indicated potential neuroprotective properties, warranting further exploration in neuropharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Similarity Index | Unique Features |
---|---|---|
(2-Bromo-5-methoxyphenyl)methanamine | 0.90 | Different bromo position; potential variations in activity |
(4-Bromo-3-methoxyphenyl)methanamine | 0.89 | Positioning of substituents affects reactivity |
4-Bromo-2-methoxy-1-methylbenzene | 0.82 | Structural differences lead to varying properties |
(2,4-Dimethoxyphenyl)methanamine | 0.80 | Additional methoxy group may enhance solubility |
The unique combination of functional groups in this compound distinguishes it from these analogs, potentially influencing its biological profile and reactivity.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy :
- Pharmacological Applications :
- Mechanistic Insights :
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOIEZTCKINBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652900 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166530-78-5 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromo-2-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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